molecular formula C5H12N2O B12941596 [(2R)-morpholin-2-yl]methanamine

[(2R)-morpholin-2-yl]methanamine

Cat. No.: B12941596
M. Wt: 116.16 g/mol
InChI Key: OXYALYJRWGRVAM-RXMQYKEDSA-N
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Description

[(2R)-morpholin-2-yl]methanamine is an organic compound with the molecular formula C5H12N2O. It is a derivative of morpholine, featuring an amine group attached to the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-morpholin-2-yl]methanamine typically involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis. Another method includes the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-morpholin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of morpholine.

Scientific Research Applications

[(2R)-morpholin-2-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-4-benzylmorpholin-2-yl]methanamine
  • [(2R)-pyrrolidin-2-yl]methanamine

Comparison

[(2R)-morpholin-2-yl]methanamine is unique due to its specific structural features and reactivity. Compared to [(2R)-4-benzylmorpholin-2-yl]methanamine, it has a simpler structure, making it more versatile in synthetic applications. [(2R)-pyrrolidin-2-yl]methanamine, on the other hand, has a different ring structure, which affects its chemical properties and reactivity .

Biological Activity

[(2R)-morpholin-2-yl]methanamine, a morpholine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its morpholine ring, which is known for enhancing the pharmacokinetic properties and biological efficacy of various drug candidates. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a methanamine group. The morpholine moiety is a six-membered heterocyclic compound that contributes significantly to the compound's solubility and ability to penetrate biological membranes.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. Morpholine derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific pathways and targets can vary depending on the application:

  • Neurotransmitter Receptors : Morpholine derivatives have been shown to modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : These compounds often act as inhibitors for certain enzymes, impacting metabolic pathways crucial for disease progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Some studies suggest that morpholine derivatives may exhibit antidepressant-like effects through modulation of serotonin receptors.
  • Anticancer Properties : Preliminary research has indicated potential anticancer activity, possibly through inhibition of specific cancer-related pathways.
  • Antimicrobial Activity : Morpholine-based compounds have shown promise in combating bacterial infections, likely due to their ability to disrupt bacterial cell membranes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin receptors ,
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialDisruption of bacterial membranes ,

Case Studies

Several case studies have highlighted the efficacy of morpholine derivatives in various therapeutic contexts:

  • Case Study 1: Antidepressant Activity
    A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the brain.
  • Case Study 2: Anticancer Potential
    In vitro studies showed that morpholine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. This effect was linked to the modulation of signaling pathways involved in cell survival.
  • Case Study 3: Antimicrobial Efficacy
    Research evaluating the antimicrobial properties revealed that this compound exhibited bactericidal activity against several strains of bacteria, including resistant strains.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

[(2R)-morpholin-2-yl]methanamine

InChI

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2/t5-/m1/s1

InChI Key

OXYALYJRWGRVAM-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CN

Canonical SMILES

C1COC(CN1)CN

Origin of Product

United States

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